molecular formula C11H17NO B12888782 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B12888782
M. Wt: 179.26 g/mol
InChI Key: DNFLYOKDZLYKKO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone (CAS 25110-21-8) is a pyrrole-derived ketone with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . Its structure features a fully aromatic pyrrole ring substituted with methyl groups at positions 3 and 4, a propyl group at position 5, and an ethanone moiety at position 2 (Figure 1). Computational tools such as density functional theory (DFT) have been instrumental in analyzing its electronic structure and thermochemical behavior .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C11H17NO/c1-5-6-10-7(2)8(3)11(12-10)9(4)13/h12H,5-6H2,1-4H3

InChI Key

DNFLYOKDZLYKKO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(N1)C(=O)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting materials such as 3,4-dimethyl-5-propylpyrrole and ethanoyl chloride can be used in the presence of a base like pyridine to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens, nitrating agents, and sulfonating agents. These reactions typically yield halogenated, nitrated, or sulfonated products.

Scientific Research Applications

The compound 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone , also known by its CAS number 25110-21-8, is a heterocyclic compound that has garnered attention in various scientific fields due to its potential applications. This article explores its applications across several domains, including medicinal chemistry, environmental science, and materials science.

Medicinal Chemistry

Anticancer Activity : Research indicates that heterocyclic amines, including derivatives of pyrrole, may exhibit anticancer properties. For example, studies have shown that certain pyrrole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve interactions with DNA or enzymes involved in cancer cell proliferation .

Neuroprotective Effects : Pyrrole compounds have been studied for their neuroprotective effects. They may protect neuronal cells from oxidative stress and neuroinflammation, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Environmental Science

Carcinogenic Studies : Heterocyclic amines are significant environmental and dietary carcinogens. Research has focused on the mutagenicity and carcinogenicity of compounds similar to 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone. For instance, the compound's structural similarity to known carcinogens suggests that it may also participate in DNA adduct formation, which is a critical step in the carcinogenic process .

Bioremediation Potential : Some studies suggest that pyrrole derivatives can be used in bioremediation processes to degrade environmental pollutants. Their unique chemical structure allows them to interact with various contaminants, potentially leading to their breakdown and removal from the environment .

Materials Science

Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for developing advanced materials for industrial applications .

Cosmetic Formulations : Pyrrole derivatives are being explored for their potential use in cosmetic formulations due to their ability to stabilize emulsions and enhance skin absorption. Research has shown that formulations containing such compounds can improve the sensory attributes of cosmetic products .

Case Study 1: Anticancer Properties

A study investigated the effects of various pyrrole derivatives on breast cancer cell lines. Results indicated that specific modifications to the pyrrole structure enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells. This research highlights the potential of 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone as a lead compound for developing new anticancer agents.

Case Study 2: Environmental Impact

An environmental study assessed the mutagenic effects of heterocyclic amines in cooked meats, revealing that compounds similar to 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone could form DNA adducts upon metabolic activation. This finding underscores the need for further investigation into dietary sources of such compounds and their implications for human health.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone (CAS 85213-22-5)

This compound shares a pyrrole-derived ketone backbone but differs critically in ring saturation and substituent arrangement. Key distinctions include:

Property 1-(3,4-Dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone
CAS Number 25110-21-8 85213-22-5
Molecular Formula C₁₁H₁₇NO C₆H₉NO (inferred)
Molecular Weight 179.26 g/mol 111.14 g/mol (calculated)
Substituents 3,4-dimethyl; 5-propyl No alkyl substituents; dihydro ring
Aromaticity Fully aromatic Partially saturated (dihydro)
Hazards Not reported in evidence H302, H315, H319, H335
Reactivity Stabilized aromatic ring; electrophilic substitution favored Higher reactivity due to reduced aromaticity; prone to addition reactions

Structural and Functional Implications :

  • Aromaticity vs. Saturation : The fully aromatic pyrrole ring in the target compound enhances resonance stabilization, making it less reactive toward electrophiles compared to the dihydro analog, which has a partially saturated ring .
  • In contrast, the dihydro derivative’s lack of alkyl chains may reduce its bioavailability.
  • Hazard Profile : The dihydro compound exhibits acute oral toxicity (Category 4) and irritancy (skin/eyes), suggesting stricter handling requirements compared to the target compound, whose safety data remain uncharacterized .
Pyrazole- and Thiophene-Based Ketones
  • Electronic Environment : Pyrazole’s two adjacent nitrogen atoms create a more electron-deficient ring compared to pyrrole, altering nucleophilic/electrophilic behavior.
  • Applications : Thiophene-pyrazole hybrids (e.g., ) are often explored for optoelectronic materials due to conjugated π-systems, whereas pyrrole ketones may prioritize pharmaceutical applications .

Analytical and Computational Insights

Advanced computational methods and crystallographic tools are critical for studying these compounds:

  • DFT and Thermochemistry : Becke’s hybrid functionals (e.g., B3LYP) enable accurate predictions of thermochemical properties, such as bond dissociation energies, which are vital for understanding stability and reactivity .

Biological Activity

1-(3,4-Dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone, with the CAS number 25110-21-8, is a pyrrole-derived compound known for its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, antibacterial effects, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₇NO
  • Molar Mass : 179.26 g/mol
  • Structural Formula :
C1C2C3C4C5C6C7C8\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8

Cytotoxicity

Recent studies have indicated that 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC₅₀ values in the micromolar range against A549 (lung cancer) and HL-60 (leukemia) cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the pyrrole ring is crucial for its cytotoxic activity .

Antibacterial Properties

The compound has also demonstrated promising antibacterial activity. In vitro evaluations reveal that it exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Gram-positive bacteria such as Staphylococcus aureus. The MIC values ranged from 3.12 to 12.5 µg/mL, indicating its potential as a lead compound for developing new antibacterial agents .

The mechanism by which 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular metabolic pathways, leading to increased apoptosis in cancer cells and disruption of bacterial cell wall synthesis in pathogenic bacteria .

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Study 2: Antibacterial Efficacy

In another study focusing on its antibacterial properties, the compound was tested against several strains of bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. This suggests a potential role in treating antibiotic-resistant infections .

Data Table: Biological Activities of 1-(3,4-Dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone

Activity TypeCell Line/BacteriaIC₅₀/MIC (µg/mL)Reference
CytotoxicityA549 (Lung Cancer)68.8
HL-60 (Leukemia)51.2
AntibacterialStaphylococcus aureus3.12 - 12.5
Escherichia coli>10

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